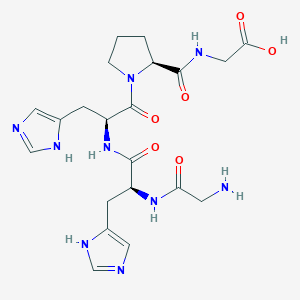
Glycyl-L-histidyl-L-histidyl-L-prolylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-L-histidyl-L-histidyl-L-prolylglycine is a peptide composed of glycine, L-histidine, L-histidine, L-proline, and glycine residues. This compound is of interest due to its potential biological activities and applications in various fields such as biochemistry, pharmacology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-histidyl-L-histidyl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The initial amino acid (glycine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (L-histidine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-histidine, L-proline, glycine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-histidyl-L-histidyl-L-prolylglycine can undergo various chemical reactions, including:
Oxidation: The histidine residues can be oxidized under certain conditions.
Reduction: Disulfide bonds, if present, can be reduced.
Substitution: Amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Alkyl halides or acyl chlorides for amino group substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine residues can lead to the formation of oxo-histidine derivatives.
Scientific Research Applications
Glycyl-L-histidyl-L-histidyl-L-prolylglycine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Pharmacology: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its role in wound healing and tissue regeneration.
Industry: Utilized in the development of peptide-based drugs and cosmetic products.
Mechanism of Action
The mechanism of action of Glycyl-L-histidyl-L-histidyl-L-prolylglycine involves its interaction with specific molecular targets and pathways. The histidine residues can bind to metal ions, influencing redox reactions and enzyme activities. The proline residue may contribute to the peptide’s structural stability and interaction with other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-histidyl-L-lysine: Another peptide with similar biological activities, known for its role in skin regeneration and anti-inflammatory effects.
Glycyl-L-histidyl-L-histidyl-L-proline: Similar structure but lacks the terminal glycine residue.
Uniqueness
Glycyl-L-histidyl-L-histidyl-L-prolylglycine is unique due to its specific sequence and combination of amino acids, which confer distinct biological properties. The presence of two histidine residues enhances its metal-binding capacity, while the proline residue contributes to its structural stability.
Properties
CAS No. |
742068-36-6 |
|---|---|
Molecular Formula |
C21H29N9O6 |
Molecular Weight |
503.5 g/mol |
IUPAC Name |
2-[[(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C21H29N9O6/c22-6-17(31)28-14(4-12-7-23-10-26-12)19(34)29-15(5-13-8-24-11-27-13)21(36)30-3-1-2-16(30)20(35)25-9-18(32)33/h7-8,10-11,14-16H,1-6,9,22H2,(H,23,26)(H,24,27)(H,25,35)(H,28,31)(H,29,34)(H,32,33)/t14-,15-,16-/m0/s1 |
InChI Key |
MZTQAQLQAONSRN-JYJNAYRXSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CN=CN3)NC(=O)CN)C(=O)NCC(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CN=CN3)NC(=O)CN)C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2-[7-[1-(5-Carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide](/img/structure/B15157862.png)
![(3aR)-2-(1-azabicyclo[2.2.2]octan-3-yl)-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B15157868.png)
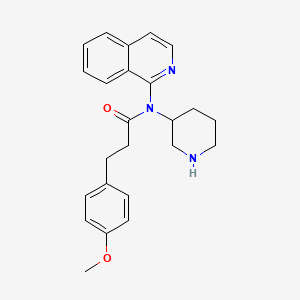
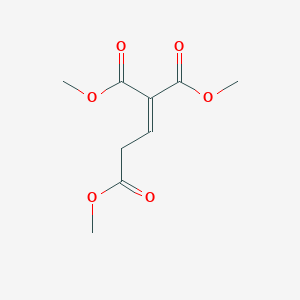
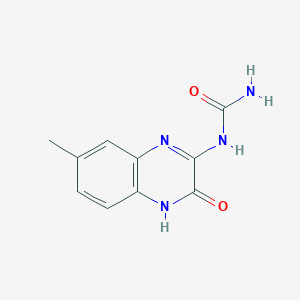
![N-{[2-Methoxy-6-(methoxymethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B15157894.png)
![2-[(Tert-butoxycarbonyl)amino]-3-(2-carbamoylphenyl)propanoic acid](/img/structure/B15157902.png)
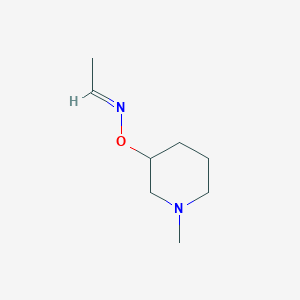
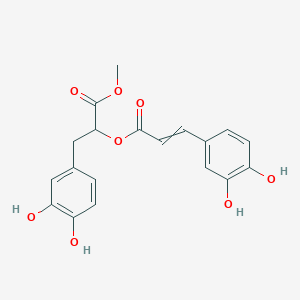
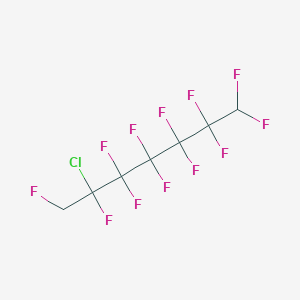
![4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B15157957.png)
![4-[(2,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B15157963.png)
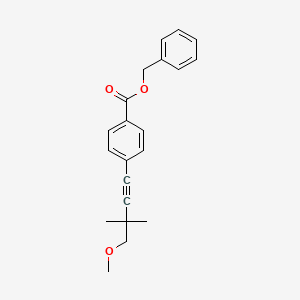
![2,2'-[2,5-Bis(dodecyloxy)-1,4-phenylene]diacetonitrile](/img/structure/B15157972.png)
